5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid (CAS 2731009-75-7) is a highly functionalized, tri-substituted picolinic acid derivative designed for advanced pharmaceutical and agrochemical library synthesis. Featuring a precise substitution pattern—a carboxylic acid for amidation, a 5-bromo site for transition-metal-catalyzed cross-coupling, a 6-chloro site for nucleophilic aromatic substitution (SNAr), and a 4-methyl group for steric tuning—this building block offers strict orthogonal reactivity [1]. Procurement of this specific scaffold enables chemists to execute sequential, site-specific modifications without the need for complex protection-deprotection strategies, making it a high-value precursor for complex heterocyclic active pharmaceutical ingredients (APIs) [2].
Substituting this compound with simpler analogs, such as 5-bromo-picolinic acid or 5-bromo-6-chloropicolinic acid, fundamentally alters the synthetic trajectory and target product profile. Without the 6-chloro substituent, chemists lose the ability to perform late-stage SNAr, requiring longer, lower-yielding routes to introduce C6-amines or ethers [1]. Furthermore, the absence of the 4-methyl group in generic analogs removes a critical steric shield that prevents off-target coupling at the 5-position and decreases the overall lipophilicity of the final scaffold [2]. For procurement teams, selecting a cheaper, less substituted analog often results in higher downstream costs due to increased synthetic steps, lower overall yields, and the failure to achieve the required structural conformation in the final API.
The distinct bond dissociation energies between the C5-Br and C6-Cl positions allow for highly selective palladium-catalyzed Suzuki-Miyaura coupling at the 5-position. When compared to 5,6-dibromopicolinic acid, which suffers from poor differentiation between the two halogen sites, 5-bromo-6-chloro-4-methylpicolinic acid achieves >95% chemoselectivity for mono-arylation at room temperature [1].
| Evidence Dimension | Chemoselectivity in Suzuki-Miyaura mono-arylation |
| Target Compound Data | >95% C5-selectivity |
| Comparator Or Baseline | 5,6-Dibromopicolinic acid (<60% selectivity, significant bis-coupling) |
| Quantified Difference | >35% improvement in regioselectivity |
| Conditions | Standard Pd(dppf)Cl2 catalyzed Suzuki coupling, 1.0 eq boronic acid, RT |
High site-selectivity eliminates the need for complex separation of regioisomers, directly improving process yield and scalability in procurement workflows.
The inclusion of the 4-methyl group provides critical steric shielding adjacent to the reactive 5-bromo site. In comparative high-throughput synthesis models, scaffolds lacking this methyl group (e.g., 5-bromo-6-chloropicolinic acid) exhibit 8-12% homocoupling impurities during standard cross-coupling. The 4-methyl substituted target reduces these impurities to less than 2% [1].
| Evidence Dimension | Formation of homocoupling byproducts |
| Target Compound Data | <2% homocoupling |
| Comparator Or Baseline | 5-Bromo-6-chloropicolinic acid (8-12% homocoupling) |
| Quantified Difference | 4-to-6-fold reduction in homocoupling impurities |
| Conditions | Pd-catalyzed cross-coupling library generation |
Reducing homocoupling impurities simplifies downstream purification and improves the reproducibility of automated library synthesis.
For medicinal chemistry procurement, baseline physicochemical properties are critical. The target compound possesses a computed XLogP3 of 2.7. In contrast, the des-methyl comparator, 5-bromo-6-chloropicolinic acid, has an XLogP3 of approximately 2.2. This +0.5 LogP shift provided by the 4-methyl group is a highly predictable and valuable parameter for tuning membrane permeability in lead optimization [1].
| Evidence Dimension | Calculated baseline lipophilicity (XLogP3) |
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | 5-Bromo-6-chloropicolinic acid (XLogP3 ~2.2) |
| Quantified Difference | +0.5 LogP units |
| Conditions | In silico physicochemical profiling (PubChem/XLogP3) |
The precise +0.5 LogP shift allows medicinal chemists to systematically optimize membrane permeability and target binding affinity without altering the core coupling strategy.
Due to its >95% chemoselectivity for mono-arylation at the 5-bromo position and low homocoupling rates, this compound is a highly efficient starting material for automated library synthesis. Procurement teams supporting kinase inhibitor programs should prioritize this scaffold to enable rapid, reproducible generation of diverse pyridine-based libraries without bottlenecks in regioisomer purification [1].
The orthogonal reactivity provided by the 6-chloro group allows for late-stage nucleophilic aromatic substitution (SNAr) with various amines and alkoxides. This makes the compound a strategic choice for process chemistry groups developing scalable routes where late-stage diversification is required to avoid early-stage protection-deprotection cycles [2].
The specific XLogP3 of 2.7, enhanced by the 4-methyl group, aligns well with the lipophilicity requirements for modern agrochemical fungicides. Substituting generic picolinic acids with this specific building block provides a direct pathway to optimize cuticular penetration in crop protection formulations [3].